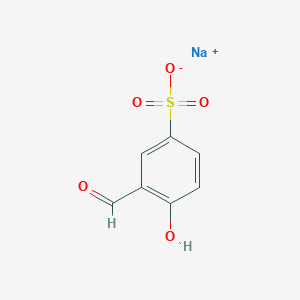

5-Sulfosalicylaldehyde sodium salt

Übersicht

Beschreibung

5-Sulfosalicylaldehyde sodium salt, also known as Sodium 3-formyl-4-hydroxybenzenesulfonate, is a chemical compound with the molecular formula C7H5NaO5S . It has an average mass of 224.166 Da and a monoisotopic mass of 223.975540 Da . It is also known by other names such as Benzenesulfonic acid, 3-formyl-4-hydroxy-, sodium salt (1:1), and salicylaldehyde-5-sulfonic acid sodium salt .

Synthesis Analysis

The synthesis of cobalt (II) complexes involves the use of synthesized 5-sulfosalicylaldehyde . This process can be performed in open air, which is a novel approach as previous methods required the reaction to be run under nitrogen .Molecular Structure Analysis

The systematic name for 5-Sulfosalicylaldehyde sodium salt is Sodium 3-formyl-4-hydroxybenzenesulfonate . The SMILES representation is c1cc (c (cc1S (=O) (=O) [O-])C=O)O. [Na+] .Wissenschaftliche Forschungsanwendungen

Chemical Intermediate

5-Sulfosalicylaldehyde sodium salt is used as a chemical intermediate in the synthesis of various other compounds . It’s a key component in the production of advanced chemical intermediates, contributing to the development of new materials and technologies .

Spectrophotometric Studies

This compound has been used in spectrophotometric studies, particularly in the investigation of Schiff base complexes . For example, it has been used in the study of the binding of two water-soluble Schiff base complexes of Mn (III) with calf thymus (ct) DNA . The analysis of experimental data from these studies can reveal details such as binding constants, binding modes, and changes in the conformational stability of DNA .

DNA Interaction Studies

5-Sulfosalicylaldehyde sodium salt has been used in the study of DNA interactions . Specifically, it has been used in the investigation of the binding of Schiff base complexes to DNA, which is a key area of research in the development of novel probes for DNA structure determination and new therapeutic reagents .

Development of Therapeutic Reagents

The interaction of Schiff base complexes, which include 5-Sulfosalicylaldehyde sodium salt, with DNA has potential applications in the development of therapeutic reagents . These reagents could be potentially useful in molecular biology and in the design of putative drugs .

Colorimetric Determination Studies

5-Sulfosalicylaldehyde sodium salt has been used in colorimetric determination studies . For example, it has been used in the ratiometric colorimetric determination of coenzyme A using gold nanoparticles .

Synthesis of Schiff Base Ligands

This compound has been used in the synthesis of Schiff base ligands . Specifically, it has been used in the synthesis of the ditopic tetradentate Schiff base ligand N,N’,N",N"‘-tetra(5-sulfosalicylidene)-3,3’-diaminobenzidine (bis-sulfosalophen, BSS) .

Safety and Hazards

Wirkmechanismus

Target of Action

5-Sulfosalicylaldehyde sodium salt, also known as sodium 3-formyl-4-hydroxybenzenesulfonate, is a versatile compound that interacts with various targets. It is acidic and can form salts with metal ions . This property allows it to act as a chelating agent, binding to metal ions and altering their chemical behavior.

Mode of Action

The compound’s mode of action is primarily through its ability to form salts with metal ions. This interaction results in the formation of stable complexes, which can influence the behavior of the metal ions . For example, in analytical chemistry, it is often used as a reducing agent or chelating agent .

Pharmacokinetics

Its solubility in water suggests that it could be readily absorbed and distributed in the body .

Action Environment

The action, efficacy, and stability of 5-Sulfosalicylaldehyde sodium salt can be influenced by various environmental factors. For instance, its solubility in water suggests that it could be more effective in aqueous environments . Additionally, its stability and efficacy could potentially be affected by factors such as pH and the presence of other ions or molecules in the environment.

Eigenschaften

IUPAC Name |

sodium;3-formyl-4-hydroxybenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5S.Na/c8-4-5-3-6(13(10,11)12)1-2-7(5)9;/h1-4,9H,(H,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPXAEMDIJSTBY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)[O-])C=O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Sulfosalicylaldehyde sodium salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main focus of the research paper?

A1: The research paper focuses on developing an efficient method for synthesizing 5-sulfosalicylaldehyde sodium salt []. While the abstract doesn't provide details about the specific synthesis method, it highlights the importance of finding efficient synthetic routes for chemical compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl (NE)-N-[amino(methoxy)methylidene]carbamate](/img/structure/B99977.png)

![Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene](/img/structure/B99996.png)